1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

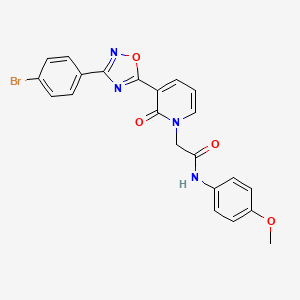

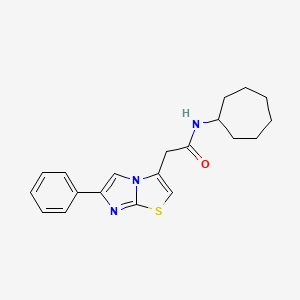

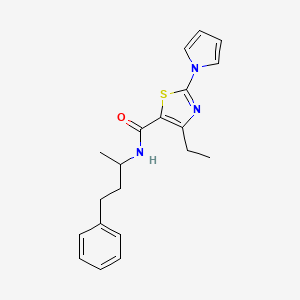

The compound “1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also features a 1,3,4-oxadiazole ring, a heterocyclic compound containing one oxygen and two nitrogen atoms . This moiety is known to exhibit a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the one present in the target molecule, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids . A specific procedure for the synthesis of a similar compound, “1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one”, involves dissolving an aryl hydrazide in phosphorous oxychloride, to which a compound is added .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperidine ring, a 1,3,4-oxadiazole ring, and a phenyl ring . The presence of these rings contributes to the molecule’s potential biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the formation of the 1,3,4-oxadiazole ring through reactions of acid hydrazides with acid chlorides/carboxylic acids . Further reactions may be involved in the formation of the piperidine ring and the attachment of the phenyl and methoxybenzoyl groups .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Analysis

Research on derivatives closely related to 1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine involves the synthesis and crystal structure analysis of novel piperazine derivatives. These compounds have been studied for their molecular structures using X-ray diffraction and computational methods, shedding light on their potential reactive sites for electrophilic and nucleophilic attacks. The study of these compounds provides insights into their crystalline structures and the nature of their intermolecular contacts, which is crucial for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (Kumara et al., 2017).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have been explored for their biological activities. For instance, some derivatives have shown promising antimicrobial properties against various pathogens, indicating their potential as leads for developing new antimicrobial agents. Additionally, certain 1,3,4-oxadiazol-2-yl)-piperazine derivatives have been screened for their antioxidant activity, showing effectiveness in scavenging free radicals. This suggests their potential use in preventing oxidative stress-related diseases (Bektaş et al., 2007); (Mallesha et al., 2014).

Molecular Docking and EGFR Inhibition

The molecular docking studies of benzimidazole derivatives bearing the 1,2,4-triazole moiety, which are structurally related to the compound of interest, have demonstrated significant anti-cancer properties by inhibiting the epidermal growth factor receptor (EGFR). This provides a basis for the development of new anticancer therapies focusing on EGFR inhibition, highlighting the potential of these derivatives in medicinal chemistry and oncology research (Karayel, 2021).

Synthesis and Tuberculostatic Activity

Further research into the derivatives of this compound includes the synthesis and evaluation of their tuberculostatic activity. This involves the development of compounds that show promising activity against tuberculosis, indicating their potential in addressing this global health challenge (Foks et al., 2004).

Anticonvulsant Activity

The synthesis of novel piperazine derivatives containing the 1,3,4-oxadiazole moiety has been explored for their anticonvulsant activity. These studies demonstrate the potential of these compounds in the development of new treatments for epilepsy, providing insights into their mechanism of action and therapeutic efficacy (Harish et al., 2013).

Zukünftige Richtungen

The future directions for research on “1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine” could involve further exploration of its biological activities. Given the known activities of 1,3,4-oxadiazole derivatives , this compound could potentially be investigated for its anti-bacterial, anti-viral, or anti-leishmanial activities. Additionally, modifications of the molecule could be explored to optimize its activity and selectivity .

Wirkmechanismus

Target of Action

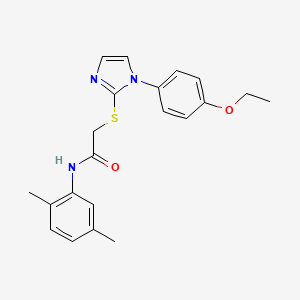

N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a novel compound that has been synthesized and tested for its cytotoxicity against human cancer cell lines . The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein involved in angiogenesis .

Mode of Action

The interaction of N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide with its target, VEGFR2, results in the inhibition of the receptor’s activity . This inhibition disrupts the signaling pathways that promote angiogenesis, thereby limiting the growth and spread of cancer cells .

Biochemical Pathways

The action of N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide affects the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Pharmacokinetics

The compound’s effectiveness against cancer cell lines suggests that it possesses favorable pharmacokinetic properties that allow it to reach its target and exert its effects .

Result of Action

The molecular and cellular effects of N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide’s action include the inhibition of VEGFR2 and the disruption of angiogenesis . This leads to a decrease in the growth rate of cancer cells, as observed in cytotoxicity tests against human cancer cell lines .

Eigenschaften

IUPAC Name |

N-cycloheptyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c24-19(21-16-10-6-1-2-7-11-16)12-17-14-25-20-22-18(13-23(17)20)15-8-4-3-5-9-15/h3-5,8-9,13-14,16H,1-2,6-7,10-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHARSTUPYYBFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2697460.png)

![N~2~-(tert-butyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2697462.png)

![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)

![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)